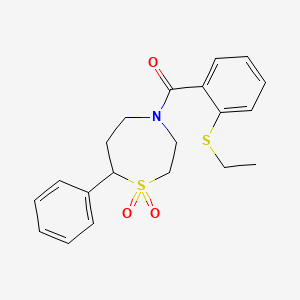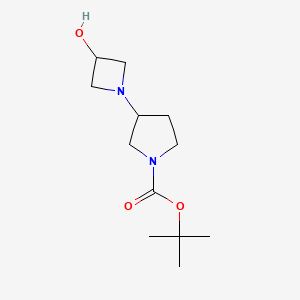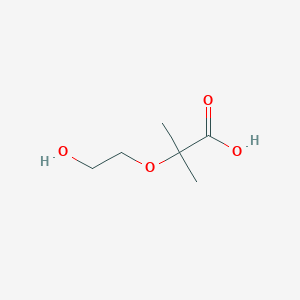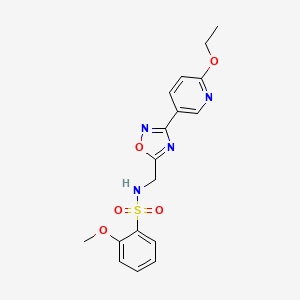
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-(ethylthio)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-(ethylthio)phenyl)methanone, also known as DTPM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DTMP belongs to the class of thiazepane derivatives and has been studied for its various biological activities.
Wissenschaftliche Forschungsanwendungen
Anti-HIV Activity
Thiazinanes and its isomeric forms, which include the structure of the compound , have been shown to have anti-HIV activity . This suggests that “(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-(ethylthio)phenyl)methanone” could potentially be used in the treatment of HIV/AIDS.
Anticoagulant Properties
Compounds with similar structures have been utilized as anticoagulants . This indicates a potential for “(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-(ethylthio)phenyl)methanone” to be used in preventing blood clotting.
Antibiotic Use
Cephradine, a compound containing a similar thiazine skeleton, has been used as an antibiotic . This suggests that “(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-(ethylthio)phenyl)methanone” could potentially have antibiotic properties.
Analgesic Activity
Some compounds with similar structures have shown analgesic activity . This implies that “(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-(ethylthio)phenyl)methanone” could potentially be used as a pain reliever.
Anticancer Agent
In medical research, compounds with similar structures have shown promising results in preclinical studies as potential anticancer agents. This suggests that “(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-(ethylthio)phenyl)methanone” could potentially be used in cancer treatment.
Antimicrobial Agent
Compounds with similar structures have shown potential as antimicrobial agents. This indicates a potential for “(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-(ethylthio)phenyl)methanone” to be used in the treatment of microbial infections.
Eigenschaften
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(2-ethylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S2/c1-2-25-18-11-7-6-10-17(18)20(22)21-13-12-19(26(23,24)15-14-21)16-8-4-3-5-9-16/h3-11,19H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLABVLVWFJIKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(2-(ethylthio)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2618179.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide](/img/structure/B2618182.png)

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2618185.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B2618187.png)


![1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(4-acetylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2618199.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2618200.png)
![5-methyl-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2618201.png)